Ethylenediaminetetraacetic acid

Description

Ethylenediaminetetraacetic acid is a polyamino carboxylic acid, a tetracarboxylic acid and an ethylenediamine derivative. It has a role as a chelator, an antidote, an anticoagulant, a copper chelator and a geroprotector. It is a conjugate acid of an EDTA(2-).

A chelating agent (chelating agents) that sequesters a variety of polyvalent cations. It is used in pharmaceutical manufacturing and as a food additive.

Edetic acid is a Lead Chelator and Anti-coagulant. The mechanism of action of edetic acid is as a Lead Chelating Activity and Calcium Chelating Activity. The physiologic effect of edetic acid is by means of Decreased Coagulation Factor Activity.

Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

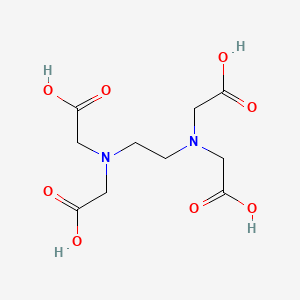

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8, Array | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022977 | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, Colorless crystals | |

CAS No. |

60-00-4, 688-55-1, 62-33-9 | |

| Record name | EDTA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3408 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetic acid [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G34HU7RV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Edetic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |

| Record name | Edetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethylenediaminetetraacetic Acid (EDTA): A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid renowned for its ability to chelate, or bind, metal ions.[1][2] Its capacity to form stable, water-soluble complexes with a wide range of metal cations makes it an indispensable tool in various scientific and industrial applications, from analytical chemistry and biochemistry to pharmaceutical manufacturing and water treatment.[1][3] This guide provides an in-depth exploration of the core synthesis and purification methods for EDTA, offering detailed protocols and comparative data to support research and development activities.

Core Synthesis Methodologies

The industrial production of EDTA has evolved since its first synthesis in 1935.[1][4] Today, the primary methods are based on the cyanomethylation of ethylenediamine. Below are the principal synthesis routes.

Single-Step Alkaline Cyanomethylation (Bersworth Synthesis)

This method is the most prevalent for large-scale industrial production.[5][6] It involves the direct reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide (such as sodium cyanide) in an aqueous alkaline solution.[1][3][6] The reaction yields the tetrasodium salt of EDTA (Na₄EDTA).[1][3]

A significant characteristic of this process is the co-generation of impurities, most notably the salt of nitrilotriacetic acid (NTA), which arises from the reaction of ammonia, a byproduct, with the reactants.[1][5][6]

Reaction Scheme: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃[1]

Two-Step Synthesis (Singer Synthesis)

The Singer synthesis offers a pathway to a much purer form of EDTA salt.[5][6] This process separates the cyanomethylation from the hydrolysis step to minimize the formation of NTA and other impurities.[4]

-

Step 1: Cyanomethylation. Ethylenediamine, formaldehyde, and hydrocyanic acid react to form (ethylenedinitrilo)tetraacetonitrile (EDTN). The EDTN intermediate is separated and washed.

-

Step 2: Hydrolysis. The purified EDTN is then hydrolyzed with sodium hydroxide to yield high-purity tetrasodium EDTA and ammonia.[4]

This method boasts a high yield, often exceeding 96%, and is particularly suitable for producing high-grade EDTA or NTA.[4]

Historical Munz Synthesis

The original synthesis, developed by Ferdinand Münz in 1935, involved the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide.[1][4][5] While historically significant, this method is no longer used commercially due to the significant contamination of the final product with sodium chloride (NaCl), which is difficult to separate.[4][5]

Data Summary: Comparison of Synthesis Methods

| Feature | Single-Step (Bersworth) | Two-Step (Singer) | Munz Synthesis |

| Reactants | Ethylenediamine, Formaldehyde, NaCN/HCN | Ethylenediamine, Formaldehyde, HCN | Ethylenediamine, Chloroacetic Acid |

| Primary Product | Tetrasodium EDTA (Na₄EDTA) | Tetrasodium EDTA (Na₄EDTA) | EDTA Salt |

| Key Impurity | Nitrilotriacetic Acid (NTA)[1][5] | Minimal | Sodium Chloride (NaCl)[4][5] |

| Purity | Lower, requires significant purification | High[5][6] | Low |

| Yield | High (Industrially efficient) | > 96%[4] | Not commercially viable |

| Advantage | Most common commercial process[5][6] | Produces very pure product[4][6] | Historical significance |

| Disadvantage | NTA contamination[5][6] | More complex (two steps) | High salt contamination[5] |

Purification Methodologies

Purification is a critical step, especially for EDTA produced via the single-step synthesis, to meet the stringent requirements for pharmaceutical, food-grade, or laboratory applications.

Purification via Acid Precipitation

This is a highly effective method for removing NTA from the crude Na₄EDTA solution produced by the Bersworth process.

-

Principle: The method leverages the difference in solubility between EDTA and NTA in an acidic medium. When the alkaline solution of crude Na₄EDTA is acidified with a strong acid like sulfuric or hydrochloric acid, the free acid form of EDTA (H₄EDTA), which is poorly soluble in water, precipitates out.[5] The NTA salt, being more soluble, remains in the solution.[5]

-

Outcome: The precipitated H₄EDTA can be isolated by filtration, washed, and then re-neutralized with sodium hydroxide to produce high-purity Na₄EDTA if desired.

Purification by Crystallization

Crystallization is used to purify the tetrasodium salt of EDTA (Na₄EDTA) directly from a crude aqueous solution.

-

Principle: This technique relies on reducing the solubility of Na₄EDTA in a solution, causing it to crystallize. Since the solubility of Na₄EDTA does not vary significantly with temperature, an anti-solvent crystallization approach is often employed.[7] A mixed organic solvent, typically a combination of methanol and another alcohol like ethanol or propanol, is added to the concentrated crude Na₄EDTA solution (40-50 wt%) to induce the precipitation of purified crystals.[7][8]

-

Outcome: This method can yield high-purity (>97%) and uniformly sized crystals of Na₄EDTA, making it suitable for applications where the sodium salt is required directly.[9]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing EDTA from solutions or for separating it from other charged molecules.

-

Principle: Anion-exchange resins, which possess fixed positive charges, can effectively adsorb the negatively charged EDTA anions from a solution.[10][11][12] The bound EDTA can later be eluted by changing the ionic strength (e.g., with a high concentration salt solution) or the pH of the mobile phase.[12] This method is particularly useful in analytical applications and for purifying biological samples where EDTA was used as an additive.[12]

-

Outcome: Provides highly purified fractions, but may be less cost-effective for bulk industrial purification compared to precipitation or crystallization.

Data Summary: Comparison of Purification Methods

| Method | Principle | Starting Material | Final Product | Key Advantage | Typical Purity |

| Acid Precipitation | pH-dependent solubility difference | Crude Na₄EDTA solution | High-purity H₄EDTA | Effectively removes NTA[5] | High |

| Crystallization | Anti-solvent induced precipitation | Crude Na₄EDTA solution | High-purity Na₄EDTA | Produces pure sodium salt directly | > 97%[9] |

| Ion Exchange | Adsorption via electrostatic attraction | EDTA-containing solutions | Purified EDTA solution | High selectivity, good for trace removal | Very High |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of EDTA.

Protocol 1: Purification of EDTA from Crude Na₄EDTA by Acid Precipitation

This protocol describes the purification of EDTA from a crude reaction mixture containing NTA as a primary impurity.

-

Preparation: Begin with the crude aqueous solution of tetrasodium EDTA (Na₄EDTA) from a single-step synthesis.

-

Acidification: Slowly add a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution while stirring continuously. Monitor the pH of the solution.

-

Precipitation: Continue adding acid until the pH of the solution is lowered to approximately 2. As the pH decreases, the white, insoluble free acid form of EDTA (H₄EDTA) will precipitate out of the solution.[9]

-

Digestion: Allow the suspension to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation.

-

Filtration: Collect the precipitated H₄EDTA using suction filtration.

-

Washing: Wash the collected solid cake with a generous amount of deionized water to remove any remaining soluble impurities, including NTA salts and byproduct salts (e.g., Na₂SO₄ or NaCl).[7][9]

-

Drying: Dry the purified H₄EDTA solid in an oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Purification of Na₄EDTA by Mixed-Solvent Crystallization

This protocol outlines the purification of tetrasodium EDTA by inducing crystallization from a crude aqueous solution.

-

Preparation: Start with a concentrated aqueous solution of crude Na₄EDTA, typically between 40-50 wt%.[7][8]

-

Heating: Gently heat the solution to between 40°C and 70°C to ensure all salts are fully dissolved.[8]

-

Solvent Addition: Prepare a crystallization solvent consisting of a mixture of methanol and another alcohol, such as ethanol or propanol. The weight ratio of methanol to the other alcohol can range from 0.1:1 to 10:1.[8][9]

-

Crystallization: Slowly add the mixed alcohol solvent to the heated Na₄EDTA solution while stirring. The ratio of the crude solution to the solvent should be in the range of 1:0.8 to 1:5.[8] The addition of the anti-solvent will decrease the solubility of Na₄EDTA, causing it to crystallize.

-

Cooling & Maturation: After solvent addition, allow the mixture to cool slowly to room temperature and then let it stand for a period to allow for complete crystal growth.

-

Filtration: Collect the purified Na₄EDTA crystals by suction filtration.

-

Drying: Dry the crystals under vacuum to remove residual solvents. The resulting product should be high-purity, crystalline Na₄EDTA.[9]

Protocol 3: Preparation of a Standard 0.5 M EDTA Laboratory Solution

This protocol is for preparing a standard stock solution for laboratory use, starting from solid disodium EDTA dihydrate, which is more soluble than the free acid form.[2][13]

-

Weighing: Weigh 186.1 g of disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O).[13]

-

Initial Dissolution: Add the solid to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the suspension vigorously.[13] The solid will not dissolve completely at this stage.[2][13]

-

pH Adjustment: While stirring, slowly add solid sodium hydroxide (NaOH) pellets or a concentrated NaOH solution.[13] Approximately 18-20 grams of NaOH pellets will be required.[13] Monitor the pH continuously. As the pH approaches 8.0, the EDTA salt will begin to dissolve completely.[13]

-

Final Volume Adjustment: Once all the solid has dissolved and the pH is stable at 8.0, transfer the solution to a 1 L volumetric flask.

-

Dilution: Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L calibration mark.

-

Filtration and Storage: Filter the solution through a 0.5-micron filter to remove any particulates.[13] Store the final 0.5 M EDTA solution at 4°C; it is stable for up to one year under these conditions.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 3. nbinno.com [nbinno.com]

- 4. journals.umcs.pl [journals.umcs.pl]

- 5. Synthesis of EDTA [chm.bris.ac.uk]

- 6. scribd.com [scribd.com]

- 7. US6297397B1 - Method for producing highly pure tetrasodium salt of this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. KR100249323B1 - Process for preparing high purity this compound tetrasodium salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption of this compound on a Gel-Type Ion-Exchange Resin for Purification of Liquid Waste Containing Cs Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Artifact-inducing enrichment of this compound and ethyleneglycoltetraacetic acid on anion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceinfo.com [scienceinfo.com]

An In-depth Technical Guide on the Mechanism of Action of EDTA as a Chelating Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized across scientific, medical, and industrial fields. Its efficacy stems from its ability to form stable, water-soluble complexes with a wide range of metal ions, effectively sequestering them and altering their reactivity. This guide provides a detailed examination of the core mechanism of EDTA, its coordination chemistry, the thermodynamics governing complex formation, and the practical methodologies used to study these interactions.

The Core Mechanism: Coordination Chemistry

EDTA's chelating ability is a direct consequence of its molecular structure. It is an aminopolycarboxylic acid, featuring two amine groups and four carboxylic acid groups.[1][2] These six functional groups (two nitrogen atoms and four oxygen atoms) are capable of donating lone pairs of electrons to a central metal ion, acting as Lewis bases.[2]

This ability to form multiple coordination bonds with a single metal ion makes EDTA a hexadentate ligand .[2][3] The term "chelate" is derived from the Greek word for "claw," which aptly describes how EDTA envelops a metal ion, forming a highly stable, ring-like structure.[4][5] This multi-bond formation results in a 1:1 stoichiometry for all metal-EDTA complexes.[1][2] The resulting complex typically has an octahedral geometry, which is energetically very stable.[2][3]

The formation of multiple rings (five in the case of a hexadentate complex) is known as the chelate effect . This effect confers significantly greater stability to the metal-ligand complex compared to complexes formed by analogous monodentate ligands (ligands that form only one bond). This enhanced stability is primarily due to a favorable increase in entropy upon chelation.

Caption: The chelation process of EDTA with a metal ion.

Thermodynamics of Chelation: Stability Constants

The affinity of EDTA for a particular metal ion is quantified by its formation constant (Kf) , also known as the stability constant. The reaction is represented as:

Mn+ + Y4- ⇌ [MY]n-4

The formation constant is the equilibrium constant for this reaction:

Kf = [ [MY]n-4 ] / ( [Mn+] * [Y4-] )

A large Kf value indicates the formation of a very stable complex, meaning the equilibrium lies far to the right.[1] These constants are often expressed in their logarithmic form (log Kf). The stability of the complex generally increases with the charge on the metal ion and decreases with an increase in its ionic radius for a constant charge.[1]

Data Presentation: Stability Constants of Metal-EDTA Complexes

The following table summarizes the log Kf values for EDTA with various physiologically and environmentally relevant metal ions.

| Metal Ion | Ionic Radius (Å) | Log Kf |

| Ca²⁺ | 1.00 | 10.7 |

| Mg²⁺ | 0.72 | 8.7 |

| Fe²⁺ | 0.78 | 14.3 |

| Fe³⁺ | 0.65 | 25.1 |

| Cu²⁺ | 0.73 | 18.8 |

| Zn²⁺ | 0.74 | 16.5 |

| Pb²⁺ | 1.19 | 18.0 |

| Al³⁺ | 0.54 | 16.4 |

| Cd²⁺ | 0.95 | 16.5 |

| Hg²⁺ | 1.02 | 21.5 |

| Mn²⁺ | 0.83 | 13.8 |

| Ni²⁺ | 0.69 | 18.6 |

Note: Values are approximate and apply at 20-25°C and an ionic strength of 0.1 M. Data compiled from various sources.[6][7][8][9]

Critical Factor: The Influence of pH

The chelating ability of EDTA is highly dependent on the pH of the solution.[2][4] EDTA is a polyprotic acid and can exist in several protonated forms (H₆Y²⁺, H₅Y⁺, H₄Y, etc.). The fully deprotonated species, Y⁴⁻, is the most effective form for chelation as all six binding sites are available.[1][2]

In strongly acidic solutions, the carboxylate groups are protonated, and the nitrogen atoms are also protonated, significantly reducing EDTA's ability to bind metals. As the pH increases, the acid groups deprotonate, and the affinity for metal ions increases dramatically.[2][9] This pH dependency allows for selective chelation; by controlling the pH, one can preferentially chelate metal ions that form very stable complexes (like Fe³⁺) while leaving others that form weaker complexes (like Ca²⁺) free in solution.[10]

Caption: Influence of pH on the active species of EDTA.

Applications in Research and Drug Development

EDTA's mechanism is harnessed in numerous applications relevant to researchers and drug development professionals:

-

Anticoagulant: In blood collection tubes, EDTA chelates calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade, thereby preventing blood clotting.[11][12]

-

Heavy Metal Poisoning Treatment: Clinically, the calcium disodium salt of EDTA (CaNa₂EDTA) is administered to treat lead or other heavy metal poisoning.[13][14] It chelates toxic heavy metals from the bloodstream, forming a stable complex that is then excreted by the kidneys.[12][13]

-

Enzyme Inhibition: Many enzymes, particularly metalloproteinases, require divalent cations (e.g., Zn²⁺, Mg²⁺) as cofactors. EDTA is used experimentally to inhibit these enzymes by sequestering these essential metal ions.

-

Formulation Stability: In pharmaceutical formulations, EDTA is used as a stabilizer. It chelates trace metal ions that can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), thus extending shelf life.[12]

Experimental Protocols: Complexometric Titration

Complexometric titration is a standard analytical chemistry technique used to determine the concentration of metal ions in a solution. It serves as a fundamental experiment to demonstrate the chelating action of EDTA.

Objective: To determine the concentration of a metal ion (e.g., Zn²⁺) in a sample using a standardized EDTA solution.

Materials:

-

Standardized EDTA solution (e.g., 0.01 M)

-

Sample solution containing an unknown concentration of the metal ion (e.g., ZnSO₄)

-

Buffer solution to maintain a constant pH (e.g., NH₃/NH₄Cl buffer at pH 10)

-

Metallo-chromic indicator (e.g., Eriochrome Black T)

-

Burette, pipette, conical flask, and standard laboratory glassware.

Detailed Methodology:

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the metal ion solution into a clean conical flask.

-

Buffering: Add a sufficient amount of the buffer solution (e.g., 2-3 mL of pH 10 buffer) to the flask. This is crucial to ensure the EDTA is in its active form and the indicator works correctly.

-

Indicator Addition: Add a few drops of the metallo-chromic indicator to the solution. The indicator is a compound that forms a colored complex with the metal ion. For Eriochrome Black T with Zn²⁺, the solution will turn wine-red.

-

Titration: Fill the burette with the standardized EDTA solution and record the initial volume. Titrate the sample by adding the EDTA solution dropwise while constantly swirling the flask.

-

Endpoint Determination: As EDTA is added, it will first chelate the free metal ions. At the endpoint, when nearly all metal ions are complexed with EDTA, the EDTA will start to displace the metal ions from the indicator-metal complex. This causes a sharp color change (e.g., from wine-red to sky blue for Eriochrome Black T).

-

Data Recording: Record the final volume of EDTA solution used. Repeat the titration at least twice more for precision.

-

Calculation: Use the stoichiometry of the 1:1 reaction and the equation M₁V₁ = M₂V₂ to calculate the concentration of the metal ion in the original sample.

Caption: Experimental workflow for complexometric titration.

References

- 1. EDTA - MOTM [chm.bris.ac.uk]

- 2. 41. The Chemistry of the Removal of Heavy Metal Ions - My Chem Cafe [mychemcafe.com.sg]

- 3. Coordination Compounds Help Page [chem.purdue.edu]

- 4. EDTA Chelation Therapy - [urbaniv.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. edtatube.com [edtatube.com]

- 12. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 13. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 14. This compound (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Ethylenediaminetetraacetic Acid (EDTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid renowned for its exceptional ability to chelate, or bind, metal ions.[1][2] First described in 1935 by Ferdinand Münz, EDTA has become an indispensable tool in a vast array of industrial, medical, and research applications.[1][3] Its utility stems from its role as a hexadentate ligand, capable of forming stable, water-soluble complexes with a wide range of polyvalent cations, thereby sequestering them and modifying their reactivity.[4][5][6] This guide provides a detailed examination of the chemical structure and properties of EDTA, methodologies for its use, and the fundamental principles governing its function.

Chemical Structure and Nomenclature

EDTA is a tetraprotic acid containing four carboxylic acid groups and two tertiary amine groups, which act as Lewis bases.[4] The structure consists of an ethylenediamine backbone with four acetate groups attached to the nitrogen atoms.[4] This arrangement allows a single EDTA molecule to wrap around a metal ion, coordinating through six sites: the two nitrogen atoms and four deprotonated carboxylate groups.[5][6] This multi-site binding, known as chelation, results in the formation of exceptionally stable, cage-like octahedral complexes.[2][6]

-

IUPAC Name : 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid[1]

-

Other Names : Edetic acid, Versene, Sequestrene[1]

-

Denticity : Hexadentate ("six-toothed") ligand, binding through two nitrogen and four oxygen atoms.[5][6]

Physicochemical Properties

The physical and chemical properties of EDTA are summarized below. It is a colorless crystalline solid or white powder that is only slightly soluble in water but readily dissolves in alkaline solutions.[7][8][9]

Table 1: General Physicochemical Properties of EDTA

| Property | Value | Reference(s) |

| Molar Mass | 292.24 g/mol | [3][7] |

| Melting Point | 240-250 °C (decomposes) | [7][9][10] |

| Appearance | Colorless crystals or white powder | [7] |

| Density | 0.86 - 1.46 g/cm³ at 20 °C | [3][10] |

| Water Solubility | 0.5 g/L (25 °C) | [8] |

Table 2: Acid Dissociation Constants (pKa) of EDTA

EDTA is a polyprotic acid, with six acidic protons (four from the carboxyl groups and two from the protonated amine groups). The stepwise dissociation constants are critical to understanding its pH-dependent chelation behavior.

| pKa | Value (Carboxyl Groups) | Value (Amine Groups) | Reference(s) |

| pKa₁ | 0.0 - 2.0 | [1][3][11] | |

| pKa₂ | 1.5 - 2.7 | [1][3][11] | |

| pKa₃ | 2.0 - 6.16 | [1][3][11][12] | |

| pKa₄ | 2.66 - 10.26 | [1][3] | |

| pKa₅ | 6.16 - 6.2 | [1][11][12] | |

| pKa₆ | 10.24 - 10.3 | [1][11][12] |

Note: Reported pKa values can vary slightly between sources due to different experimental conditions.

The pH of a solution dictates the protonation state of EDTA and, consequently, its chelating efficacy. The fully deprotonated form, Y⁴⁻, is the most effective ligand.

Caption: Stepwise deprotonation of EDTA as pH increases.

Table 3: Solubility of EDTA

| Solvent | Solubility | Notes | Reference(s) |

| Cold Water | Insoluble / Slightly Soluble (0.5 g/L at 25°C) | The free acid form is poorly soluble. | [7][8] |

| Boiling Water | Soluble in ~160 parts | Solubility increases with temperature. | [8][9] |

| Alkaline Solutions (e.g., NaOH) | Soluble | Forms water-soluble salts (e.g., Na₂EDTA, Na₄EDTA). | [8][13] |

| Alcohols & General Organic Solvents | Insoluble | [8][14] |

Chelation Chemistry and Stability Constants

The primary function of EDTA is the formation of stable, 1:1 stoichiometric complexes with metal ions.[15] The general reaction can be represented as:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The stability of these complexes is described by the formation constant (K_f) or stability constant. A high log(K_f) value indicates a very stable complex. EDTA forms particularly strong complexes with transition metals like Fe(III), Cu(II), and Co(III).[1][2]

Table 4: Formation Constants (log K_f) for Selected Metal-EDTA Complexes

| Metal Ion | log K_f | Reference(s) |

| Ca²⁺ | 10.7 | [16] |

| Mg²⁺ | 8.7 | [16] |

| Co²⁺ | 16.3 | [17] |

| Cu²⁺ | 18.8 | [1][16] |

| Fe²⁺ | 14.3 | [18] |

| Fe³⁺ | 25.1 | [1][18] |

| Mn²⁺ | 14.0 | [2][16] |

| Ni²⁺ | 18.6 | [17] |

| Pb²⁺ | 18.0 | [1] |

| Zn²⁺ | 16.5 | [17] |

| Values are approximate and apply at 25°C and an ionic strength of 0.1 M.[19] |

The high stability of these complexes allows EDTA to sequester metal ions, preventing them from participating in other reactions. This is a key mechanism for its use as an inhibitor of metalloenzymes or as an anticoagulant, where it chelates the Ca²⁺ ions required for the clotting cascade.[7][12]

Caption: Logical diagram of enzyme inhibition by EDTA via metal ion chelation.

Experimental Protocols

Protocol 1: Determination of Metal Ion Concentration by Complexometric Titration

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint.[20] This method is widely used to determine the concentration of metal ions, such as in the analysis of water hardness.[21]

Objective: To determine the concentration of an unknown metal ion (e.g., Ca²⁺, Mg²⁺) solution using a standardized EDTA solution.

Materials:

-

Standard EDTA solution (e.g., 0.01 M), prepared by dissolving a precise weight of disodium EDTA dihydrate in deionized water.[15][20]

-

Unknown metal ion solution.

-

Eriochrome Black T (EBT) indicator.[21]

-

Burette, pipette, conical flasks, magnetic stirrer.

Methodology:

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the unknown metal ion solution into a 250 mL conical flask.[21]

-

Buffering: Add 1-2 mL of the pH 10 buffer solution to the flask. This is crucial as the reaction between many metal ions and EDTA is pH-dependent.[15][23]

-

Indicator Addition: Add a small amount (a few drops or a pinch of solid mixture) of the EBT indicator. The solution should turn a wine-red color, indicating the formation of the metal-indicator complex.[20][21]

-

Titration: Fill a burette with the standardized EDTA solution. Titrate the sample solution with the EDTA solution while stirring continuously.[20]

-

Endpoint Detection: The endpoint is reached when the EDTA has complexed all the free metal ions. At this point, the EDTA displaces the last of the metal ions from the EBT indicator, causing a sharp color change from wine-red to a distinct blue.[21][23]

-

Calculation: Record the volume of EDTA used. The concentration of the metal ion can be calculated using the stoichiometry of the 1:1 reaction (M_metal × V_metal = M_EDTA × V_EDTA).

Caption: Experimental workflow for complexometric titration with EDTA.

Protocol 2: Principles for Determination of Stability Constants

Determining the stability constant of a metal-EDTA complex is more involved and typically relies on instrumental methods.

1. Potentiometric pH Titration: This is a widely used method for determining stability constants.[24] The principle involves monitoring the pH of a solution containing the metal ion and the ligand (EDTA) as it is titrated with a strong base (e.g., NaOH).[24] During complexation, protons are released from EDTA, causing a change in pH.[25] By analyzing the resulting titration curve (pH vs. volume of titrant), one can calculate the concentrations of all species in equilibrium at each point and subsequently determine the stability constant.[24]

2. Competitive Chelation & Mass Spectrometry: This modern technique is used for very strong complexes.[17][26] A metal ion of interest (M₁) and a reference metal ion (M₂) with a known EDTA stability constant are allowed to compete for a limited amount of EDTA.[17][26] Electrospray Ionization Mass Spectrometry (ESI-MS) is then used to determine the relative abundance of the [M₁-EDTA] and [M₂-EDTA] complexes. From the ratio of these species and the known stability constant of the reference complex, the unknown stability constant can be calculated.[17]

Conclusion

This compound is a powerful and versatile chelating agent whose utility is fundamentally linked to its chemical structure and pH-dependent properties. Its ability to form highly stable, water-soluble complexes with a vast range of metal ions makes it an invaluable component in research, medicine, and industry. A thorough understanding of its acid-base chemistry, the stability of its metal complexes, and the analytical methods for its application, such as complexometric titration, is essential for professionals in the chemical and biomedical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemcess.com [chemcess.com]

- 4. The correct structure of this compound (EDTA) is:(A)\n \n \n \n \n (B)\n \n \n \n \n (C)\n \n \n \n \n (D)\n \n \n \n \n [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. Coordination Compounds Help Page [chem.purdue.edu]

- 7. This compound | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]

- 9. This compound(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 60-00-4 [m.chemicalbook.com]

- 11. This compound (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. EDTA Acid, EDTA Powder, CAS.60-00-4 - IRO Chelating [irochelating.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 20. byjus.com [byjus.com]

- 21. bspublications.net [bspublications.net]

- 22. xylemanalytics.com [xylemanalytics.com]

- 23. youtube.com [youtube.com]

- 24. publications.iupac.org [publications.iupac.org]

- 25. lscollege.ac.in [lscollege.ac.in]

- 26. pubs.rsc.org [pubs.rsc.org]

The Genesis of a Chelator: An In-depth Technical Guide to the History and Discovery of Ethylenediaminetetraacetic Acid (EDTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has become an indispensable tool in a vast array of scientific and industrial applications. Its profound impact stems from its remarkable ability to form stable, water-soluble complexes with a wide range of metal ions, a property known as chelation. This technical guide provides a comprehensive historical account of the discovery and development of EDTA, detailing the pioneering work of its early synthesizers, the evolution of its production methods, and the groundbreaking research that established its utility. The document includes detailed experimental protocols from seminal publications and patents, quantitative data on synthesis yields and metal complex stability, and visualizations of its mechanism of action in key biological pathways.

The Dawn of a New Chelator: The Pioneering Synthesis of EDTA

The story of EDTA begins in the 1930s with the work of German chemist Ferdinand Münz, who was employed by I. G. Farben.[1][2] Seeking a substitute for citric acid, which was used to soften water and prevent the precipitation of metal salts in the textile industry, Münz synthesized a series of polyamino polycarboxylic acids.[1][2] His research culminated in the first synthesis of this compound in 1935.[2] Münz recognized that aminocarboxylic acids were superior chelating agents to citric acid and theorized that a polyaminopolycarboxylic acid would be even more effective.[2]

Münz's Original Synthesis

Ferdinand Münz's initial synthesis of EDTA involved the reaction of ethylenediamine with monochloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[3] This method, while groundbreaking, was not highly efficient and the final product was often contaminated with sodium chloride.[1][3]

The Bersworth Method: A Leap in Efficiency

In the early 1940s, Frederick C. Bersworth, an American chemist, developed a significantly more efficient and commercially viable method for synthesizing EDTA.[4] The Bersworth process, which is still the basis for modern industrial production, involves the reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide, such as sodium cyanide.[1][3] This one-step cyanomethylation process produced the tetrasodium salt of EDTA in high yields.[1] Subsequent refinements, such as the two-step Singer synthesis, allowed for the production of very pure forms of EDTA salts with yields exceeding 96%.[1]

Quantitative Comparison of Synthesis Methods

The development of the Bersworth method represented a significant improvement in the production of EDTA, making it widely available for various applications. The following table summarizes the key differences and reported yields of the two primary synthesis methods.

| Synthesis Method | Key Reactants | Reported Yield | Key Advantages | Key Disadvantages |

| Münz Method (1935) | Ethylenediamine, Monochloroacetic Acid, Sodium Carbonate | Not explicitly stated in the original patent, but generally considered lower than the Bersworth method. | First documented synthesis of EDTA. | Lower yield, contamination with NaCl.[1][3] |

| Bersworth Method (ca. 1940s) | Ethylenediamine, Formaldehyde, Sodium Cyanide | > 96% (for the two-step Singer synthesis variation)[1] | High yield, commercially viable.[4] | Use of highly toxic sodium cyanide. |

Experimental Protocols

Ferdinand Münz's Original Synthesis of EDTA (from U.S. Patent 2,130,505)

Reactants:

-

60 parts of ethylenediamine in an aqueous solution of 10% strength

-

466 parts of the sodium salt of monochloroacetic acid

-

212 parts of sodium carbonate

-

470 parts of hydrochloric acid (20 Bé)

Procedure:

-

The aqueous solution of ethylenediamine is mixed with the sodium salt of monochloroacetic acid and sodium carbonate.

-

The mixture is heated at 80-100°C for 8 to 10 hours.

-

After heating, 470 parts of a hydrochloric acid of 20 Bé are added.

-

Upon cooling, the this compound precipitates as a solid that is scarcely soluble in water.

-

The product can be recrystallized from water for purification.

Safety Precautions: This historical protocol uses corrosive acids and requires heating. Modern laboratory practice would necessitate the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, and the reaction should be carried out in a well-ventilated fume hood.

Modern Laboratory Preparation of a Standard EDTA Solution (0.2 M, pH 8.0)

Materials:

-

EDTA disodium salt, dihydrate (74.45 g for 1 L)

-

MilliQ water (or deionized water)

-

5 M NaOH solution

-

Sodium hydroxide (NaOH) pellets

-

1 L beaker

-

1 L measuring cylinder

-

pH meter

-

Stirrer

-

Vacuum filtration apparatus

-

Sterile storage bottles

Procedure:

-

In a fume hood, weigh out 74.45 g of EDTA disodium salt dihydrate and add it to a 1 L beaker.

-

Add 800 mL of MilliQ water to the beaker and begin stirring. The EDTA salt will not fully dissolve until the pH is adjusted.

-

Place a calibrated pH meter into the solution to monitor the pH.

-

Slowly add solid NaOH pellets to the solution while stirring. Wait for each pellet to dissolve completely before adding the next. Approximately 8 g of NaOH pellets will be needed to bring the pH to around 8.0.

-

Use a 5 M NaOH solution to make fine adjustments to the pH until it is exactly 8.0.

-

Once the pH is stable at 8.0, transfer the solution to a 1 L measuring cylinder and bring the final volume to 1 L with MilliQ water.

-

Vacuum filter the solution into sterile bottles for storage at room temperature.[5]

Safety Precautions: Sodium hydroxide is corrosive and should be handled with care. The preparation should be carried out in a fume hood with appropriate PPE.

Complexometric Titration of Calcium with EDTA

The analytical utility of EDTA was extensively investigated by Gerold Schwarzenbach in the 1940s, who laid the foundation for complexometric titrations. This technique allows for the precise determination of metal ion concentrations in a solution.

Principle: A solution containing the metal ion to be quantified is titrated with a standard solution of EDTA. A metal ion indicator, which changes color when it is free versus when it is complexed with the metal ion, is used to determine the endpoint of the titration. At the endpoint, all the free metal ions have been chelated by EDTA, causing the indicator to change color.

Detailed Protocol for Calcium Determination:

Reagents:

-

Standard 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Magnesium-EDTA complex solution

Procedure:

-

Pipette a known volume of the calcium-containing sample into an Erlenmeyer flask.

-

Add approximately 2 mL of the pH 10 buffer solution.

-

Add a few drops of the Eriochrome Black T indicator. The solution will turn a wine-red color in the presence of calcium ions.

-

Add a small amount of the Mg-EDTA complex. This is necessary because Eriochrome Black T forms a more stable complex with magnesium than with calcium, and the color change is more distinct.

-

Titrate the solution with the standard 0.01 M EDTA solution.

-

The endpoint is reached when the solution color changes from wine-red to a distinct blue. This indicates that all the calcium and magnesium ions have been chelated by the EDTA.

-

The volume of EDTA solution used is then used to calculate the concentration of calcium in the original sample.

The Power of Chelation: Stability of Metal-EDTA Complexes

The effectiveness of EDTA as a chelating agent is quantified by the stability constant (Kf) of the metal-EDTA complex. A higher stability constant indicates a more stable complex. The work of Schwarzenbach and others provided a comprehensive understanding of these constants for a wide range of metal ions.

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Al³⁺ | 16.1 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Data compiled from various sources, including publications by Schwarzenbach and IUPAC compilations.[6][7][8][9]

Visualizing the Mechanism of Action

EDTA as an Anticoagulant in the Coagulation Cascade

EDTA is widely used as an anticoagulant for in vitro blood sample analysis. It functions by chelating calcium ions (Ca²⁺), which are essential cofactors for several enzymes in the coagulation cascade. By sequestering calcium, EDTA prevents the activation of these clotting factors, thereby inhibiting blood clot formation.

Caption: EDTA inhibits the coagulation cascade by chelating essential calcium ions (Ca²⁺).

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Signaling in Cancer Metastasis

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Overexpression of MMPs, such as MMP-9, is associated with cancer cell invasion and metastasis. EDTA can inhibit MMP activity by chelating the zinc ion (Zn²⁺) in the enzyme's active site.

Caption: EDTA inhibits MMP-9 activity by chelating the essential zinc cofactor (Zn²⁺).

Conclusion

From its serendipitous discovery as a substitute for citric acid to its current status as a cornerstone of chelation chemistry, the journey of EDTA is a testament to the power of scientific inquiry and innovation. The pioneering work of Ferdinand Münz and the industrial ingenuity of Frederick C. Bersworth laid the groundwork for the widespread application of this versatile molecule. The meticulous research of Gerold Schwarzenbach and countless other scientists has elucidated its complex chemistry and expanded its utility into analytical chemistry, medicine, and beyond. This technical guide has provided a comprehensive overview of the history, synthesis, and fundamental properties of EDTA, offering valuable insights for researchers, scientists, and drug development professionals who continue to explore and exploit the remarkable capabilities of this powerful chelating agent.

References

- 1. journals.umcs.pl [journals.umcs.pl]

- 2. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 3. Synthesis of EDTA [chm.bris.ac.uk]

- 4. educhimica.it [educhimica.it]

- 5. researchgate.net [researchgate.net]

- 6. iupac.org [iupac.org]

- 7. nist.gov [nist.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of EDTA under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with extensive applications in various scientific fields, including pharmaceuticals, food production, and environmental remediation. Its ability to sequester metal ions makes it an invaluable component in many formulations and processes. However, the stability of EDTA and its degradation profile under different laboratory conditions are critical considerations for its effective and safe use. This guide provides a comprehensive overview of EDTA's stability, its degradation pathways, and the factors that influence these processes.

Chemical Stability and Degradation Pathways

EDTA is a remarkably stable molecule, but it is susceptible to degradation under specific environmental conditions. The primary modes of degradation are photodegradation, thermal degradation, and biodegradation.

Photodegradation: The presence of sunlight, particularly UV radiation below 400 nm, is a major driver of EDTA degradation in aqueous environments. The photodegradation of EDTA is significantly accelerated when it is complexed with certain metal ions, most notably iron(III). The photolysis half-life of iron(III)-EDTA can range from as short as 11.3 minutes to over 100 hours, depending on light conditions.[1] This process involves the reduction of the metal ion and the oxidation and cleavage of the EDTA molecule.

The degradation of Fe(III)-EDTA produces several intermediate products, including ethylenediaminetriacetic acid (ED3A), ethylenediaminediacetic acid (EDDA), and ethylenediaminemonoacetic acid (EDMA).[1] Further degradation can lead to the formation of glycine, iminodiacetic acid, glyoxylic acid, oxalic acid, formic acid, and formaldehyde.[2][3]

Thermal Degradation: At elevated temperatures, EDTA and its metal chelates undergo thermal degradation. Studies have shown that EDTA begins to decompose at temperatures of 175°C or higher in basic solutions.[4] The primary thermal degradation of EDTA in an aqueous solution involves the hydrolytic cleavage of the C-N bond, yielding N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) and iminodiacetic acid (IDA).[5][6] At even higher temperatures (around 265°C), decarboxylation can occur, leading to the formation of N-methylglycine and dimethylamine.[7]

The stability of EDTA towards thermal degradation is considerably enhanced when it is chelated with metal ions.[4][7] The rate of thermal degradation of metal-EDTA complexes follows the general order: Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[4][7][8]

Biodegradation: While EDTA is generally resistant to biodegradation, certain microorganisms are capable of breaking it down.[1][9] The process is often slow and dependent on specific conditions, such as a moderately alkaline pH of 9.0-9.5.[1] Biodegradation typically involves the attack of both the ethylenediamine backbone and the acetyl groups, resulting in byproducts like ethylenediaminetriacetic acid and iminodiacetic acid.[1] The biodegradability of metal-EDTA complexes can also vary, with some bacterial strains specifically degrading certain complexes. For example, Agrobacterium radiobacter degrades Fe(III)-EDTA, while other strains are more effective against calcium, barium, magnesium, and manganese(II) complexes.[1]

Factors Influencing EDTA Stability

Several factors can significantly impact the stability and degradation rate of EDTA in a laboratory setting.

pH: The pH of the solution plays a crucial role in the stability of EDTA and its metal complexes.[10][11][12]

-

Acidic Conditions (pH < 4-5): In acidic solutions, the carboxyl groups of EDTA become protonated, which weakens the coordination bonds with metal ions like Ca²⁺ and Mg²⁺, leading to their release.[10] The stability of Fe³⁺-EDTA complexes is highest in a pH range of 2 to 10.[13]

-

Alkaline Conditions (pH > 8-9): At high pH, metal ions like Fe³⁺ can undergo hydrolysis to form insoluble hydroxides, which can cause the breakdown of the Fe-EDTA complex.[10] However, for many metal ions, the chelating ability of EDTA increases with pH as the carboxylate groups become deprotonated and the nitrogen lone pairs become more available for coordination.[11][14]

Metal Ions: The type of metal ion chelated by EDTA significantly influences its stability. The formation of a complex with a metal ion generally stabilizes the EDTA molecule against thermal and hydrolytic degradation.[7] However, some metal complexes, such as Fe(III)-EDTA, are highly susceptible to photodegradation.[1] The stability of metal-EDTA complexes is also a factor in their biodegradability, with less stable complexes being more readily degraded.[15]

Presence of Oxidizing Agents: Advanced oxidation processes involving agents like ozone and hydrogen peroxide (in Fenton's reagent) can effectively degrade EDTA.[16][17] These processes generate highly reactive hydroxyl radicals that attack the EDTA molecule, leading to its decomposition into smaller organic acids and inorganic products like nitrates.[16]

Quantitative Data on EDTA Degradation

The following tables summarize key quantitative data on the degradation of EDTA under various conditions.

Table 1: Thermal Degradation of Metal-EDTA Complexes

| Metal Chelate | Temperature (°C) | pH | Half-life | Degradation Products |

| Fe(III)-EDTA | 125 | 9.3 | ~3 hours | Ethylenediaminetriacetic acid (ED3A), Glyoxylic acid |

| Ca(II)-EDTA | 230-310 | Alkaline | Varies | Iminodiacetic acid, Hydroxyethyliminodiacetic acid, Ethylene glycol |

| Mg(II)-EDTA | 230-310 | Alkaline | Varies | Iminodiacetic acid, Hydroxyethyliminodiacetic acid, Ethylene glycol |

| Zn(II)-EDTA | 230-310 | Alkaline | Varies | Iminodiacetic acid, Hydroxyethyliminodiacetic acid, Ethylene glycol |

| Fe(II)-EDTA | 230-310 | Alkaline | Varies | Iminodiacetic acid, Hydroxyethyliminodiacetic acid, Ethylene glycol |

| Ni(II)-EDTA | 230-310 | Alkaline | Varies | Iminodiacetic acid, Hydroxyethyliminodiacetic acid, Ethylene glycol |

Data sourced from Motekaitis et al., 1982.[7]

Table 2: Photodegradation of Fe(III)-EDTA

| Light Condition | Wavelength (nm) | pH | Half-life |

| Sunlight | < 400 | Not specified | 11.3 minutes to >100 hours |

| Laboratory UV lamps | 315-400 | 3.1 | Faster degradation |

| Laboratory UV lamps | 315-400 | 6.5 | Slower degradation |

Data sourced from Wikipedia and Mäntylä et al., 2001.[1][18]

Experimental Protocols

Protocol 1: Forced Degradation Study of EDTA by Photolysis

Objective: To evaluate the photodegradation of an EDTA solution under controlled UV light exposure.

Materials:

-

EDTA solution (e.g., 1 mM disodium EDTA)

-

Iron(III) chloride solution (e.g., 1 mM)

-

pH meter and buffers

-

UV photoreactor with a lamp emitting at a relevant wavelength (e.g., 365 nm)

-

Quartz cuvettes or reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase for HPLC (e.g., methanol/water gradient)

-

Reference standards for EDTA and potential degradation products

Methodology:

-

Sample Preparation: Prepare a solution of Fe(III)-EDTA by mixing equimolar amounts of EDTA and iron(III) chloride. Adjust the pH of the solution to the desired level (e.g., pH 4 or 7) using appropriate buffers.

-

Light Exposure: Transfer the sample solution to a quartz reaction vessel and place it in the UV photoreactor. Expose the solution to UV light for a predetermined period (e.g., 0, 1, 2, 4, 8, and 24 hours). A control sample should be kept in the dark under the same temperature conditions.

-

Sample Analysis: At each time point, withdraw an aliquot of the sample for HPLC analysis.

-

HPLC Analysis: Inject the sample into the HPLC system. The concentration of EDTA and the formation of degradation products are quantified by comparing the peak areas to those of the reference standards.

-

Data Analysis: Plot the concentration of EDTA as a function of time to determine the degradation kinetics. Identify and quantify the major degradation products.

Protocol 2: Thermal Stability Assessment of EDTA

Objective: To determine the thermal degradation profile of an EDTA solution at elevated temperatures.

Materials:

-

EDTA solution (e.g., 10 mM)

-

Sealed, high-pressure reaction vessels or an autoclave

-

Heating block or oven with precise temperature control

-

Analytical instrumentation for quantification (e.g., HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Reference standards for EDTA and expected degradation products

Methodology:

-

Sample Preparation: Prepare the EDTA solution and adjust the pH as required. If studying metal-EDTA complexes, add the corresponding metal salt in the desired molar ratio.

-

Thermal Stress: Place the EDTA solution in sealed reaction vessels and heat them to the target temperature (e.g., 150°C, 200°C, 250°C) for specified durations.

-

Sample Collection: At designated time intervals, carefully remove a vessel from the heat source and allow it to cool to room temperature.

-

Sample Analysis: Analyze the cooled samples using an appropriate analytical technique to determine the remaining concentration of EDTA and to identify and quantify any degradation products.

-

Data Analysis: Calculate the degradation rate constant and half-life of EDTA at each temperature.

Visualizations

Caption: A generalized workflow for conducting EDTA stability studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iwaponline.com [iwaponline.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Thermal degradation of EDTA chelates in aqueous solution | Scilit [scilit.com]

- 9. Chemical and Biochemical Bases for EDTA Biodegradation | National Agricultural Library [nal.usda.gov]

- 10. wellyoutech.com [wellyoutech.com]

- 11. echemi.com [echemi.com]

- 12. labtestsguide.com [labtestsguide.com]